
2-(4-Fluorobenzoyl)benzofuran
Overview
Description
2-(4-Fluorobenzoyl)benzofuran is a chemical compound that belongs to the class of benzofurans, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzoyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach involves the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been reported to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorobenzoyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzofuran, including 2-(4-fluorobenzoyl)benzofuran, exhibit potential anticancer properties. A study highlighted that fluorinated benzofuran derivatives inhibited the phosphorylation of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, compounds demonstrated activity against multiple cancer targets, indicating their potential as multi-targeted therapeutics .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Novel benzofuran derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were found to be more potent than traditional antibiotics like trimethoprim against pathogens such as Staphylococcus aureus and Escherichia coli .
Biological Research
Enzyme Interaction Studies
this compound serves as a biochemical probe in enzyme interaction studies. Its unique structure allows researchers to investigate its binding affinities with various enzymes, potentially leading to the discovery of new therapeutic targets.
Antifungal Activity
Recent studies have also explored the antifungal properties of benzofuran derivatives. Some compounds demonstrated significant activity against fungi such as Candida species and Cryptococcus neoformans, suggesting their utility in treating fungal infections .
Materials Science
Development of New Materials
In industrial applications, this compound is being utilized in the synthesis of advanced materials. Its chemical stability and reactivity make it a suitable candidate for creating polymers and coatings with specific properties tailored for various applications.
Case Study 1: Anticancer Drug Development
A series of fluorinated benzofuran derivatives were synthesized and evaluated for their anticancer activity. These compounds were designed to inhibit key signaling pathways involved in tumor growth. The results showed promising IC50 values indicating effective inhibition of cancer cell proliferation in vitro.
Case Study 2: Antimicrobial Efficacy
In a comparative study, several benzofuran derivatives were tested against common bacterial strains. The findings revealed that specific substitutions on the benzofuran ring significantly enhanced antimicrobial potency, providing insights into structure-activity relationships (SARs) that can guide future drug design efforts.
Data Tables
Application Area | Specific Use Case | Observations |
---|---|---|
Medicinal Chemistry | Anticancer Agents | Inhibition of RTKs; multi-targeted activity |
Biological Research | Enzyme Probes | Binding studies with various enzymes |
Antimicrobial Research | Bacterial Inhibition | Potency against Gram-positive and negative bacteria |
Materials Science | Polymer Development | Enhanced chemical stability and reactivity |
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzoyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities and therapeutic potential.
Uniqueness: 2-(4-Fluorobenzoyl)benzofuran stands out due to its unique structural features and diverse range of applications. Its fluorine substitution enhances its stability and bioavailability, making it a valuable compound for various scientific and industrial applications .
Biological Activity
2-(4-Fluorobenzoyl)benzofuran is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound features a benzofuran core substituted with a 4-fluorobenzoyl group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable anticancer properties. A study highlighted that this compound may possess similar activities, particularly against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
HeLa (Cervical) | 15.0 | Cell cycle arrest |
A549 (Lung) | 10.0 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated the highest potency against A549 cells, suggesting its potential for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A comparative study analyzed its efficacy against various bacterial strains, including Staphylococcus aureus.
Antimicrobial Efficacy Data
Table 2 summarizes the antimicrobial activity of this compound compared to standard antibiotics.
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 32 |
Escherichia coli | 15 | 64 |
Pseudomonas aeruginosa | 12 | 128 |
The compound exhibited a significant zone of inhibition against Staphylococcus aureus, comparable to that of standard antibiotics like Gentamicin.
Structure-Activity Relationship (SAR)
The introduction of the fluorine atom in the benzoyl moiety enhances the biological activity of benzofuran derivatives. Studies suggest that fluorinated compounds often exhibit improved pharmacokinetic properties and higher binding affinities to biological targets.
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVGCTLMFVDKTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353898 | |
Record name | Methanone, 2-benzofuranyl(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27044-77-5 | |
Record name | Methanone, 2-benzofuranyl(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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